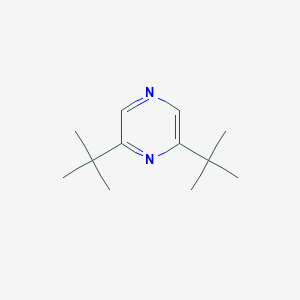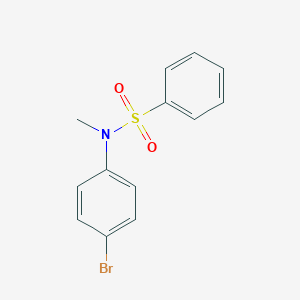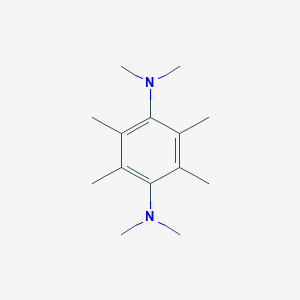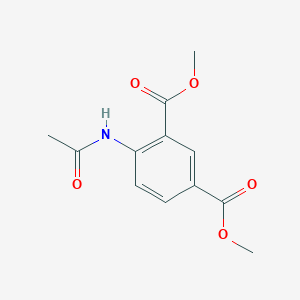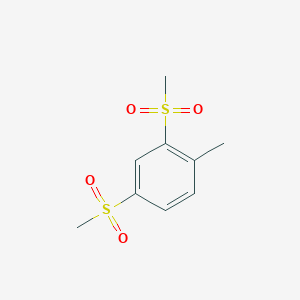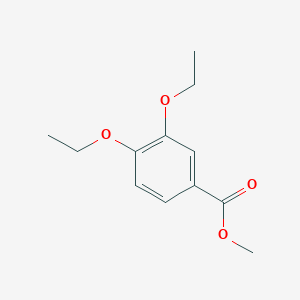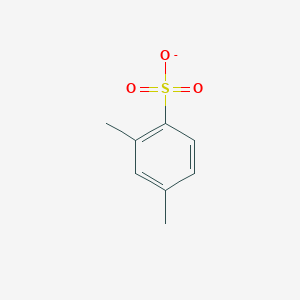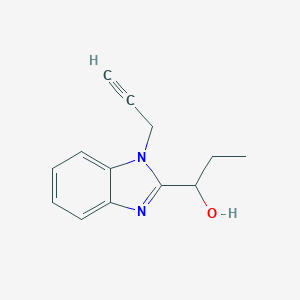
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P7C3 and has been studied extensively for its neuroprotective properties.
Mécanisme D'action
The mechanism of action of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in regulating cellular metabolism and energy production. This activation leads to increased levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is essential for cellular energy production and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol has several biochemical and physiological effects, including the promotion of neuronal survival and growth, the prevention of neurodegeneration, and the enhancement of cognitive function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol in lab experiments is its neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol. One area of focus could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies could be conducted to investigate the potential applications of this compound in regenerative medicine and cancer treatment. Finally, more research is needed to fully understand the mechanisms of action of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with propargyl bromide, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol has been studied for its potential applications in various scientific fields, including neuroprotection, cancer treatment, and regenerative medicine. In particular, this compound has shown promising results in protecting and promoting the growth of neurons in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-(1-prop-2-ynylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-9-15-11-8-6-5-7-10(11)14-13(15)12(16)4-2/h1,5-8,12,16H,4,9H2,2H3 |
Clé InChI |
XABHRJVTLICKJH-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
SMILES canonique |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



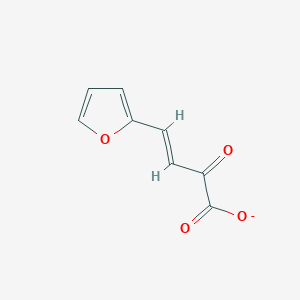
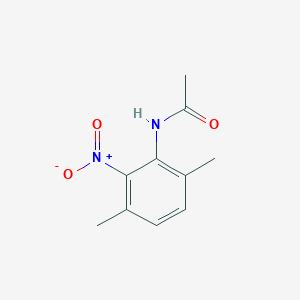
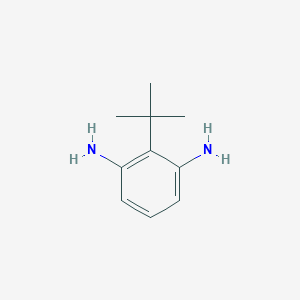
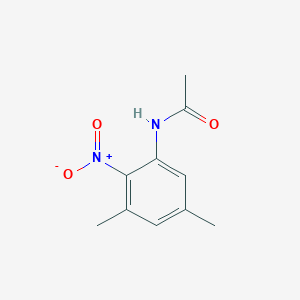
![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
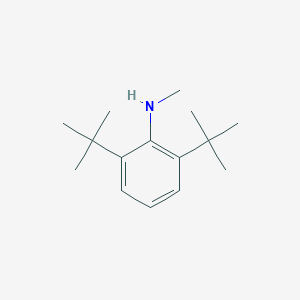
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
